molecular formula C16H12N2O2S B5632427 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5632427
M. Wt: 296.3 g/mol
InChI Key: LFKFRUIOKSHGEJ-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide include other thiazole derivatives such as:

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-14-9-5-4-8-12(14)15(20)18-16-17-13(10-21-16)11-6-2-1-3-7-11/h1-10,19H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKFRUIOKSHGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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